molecular formula C25H19N5O2 B2648931 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 899946-38-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Cat. No.: B2648931
CAS No.: 899946-38-4
M. Wt: 421.46
InChI Key: SHNKNRQVCOSNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold. This structure is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which can be used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with 2,2-diphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By binding to the active site of CDK2, it forms crucial hydrogen bonds with specific amino acids such as Leu83. This interaction leads to the inhibition of CDK2 activity, which is critical for cell cycle progression, resulting in cell growth arrest at the G0-G1 phase. The inhibition of this kinase is associated with significant cytotoxic effects on cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound. Key findings include:

  • Cytotoxicity : The compound exhibits potent cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and HCT-116 cells.
  • Apoptosis Induction : Flow cytometric analyses suggest that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This indicates a shift towards pro-apoptotic signaling pathways .

Case Studies

  • In Vitro Studies : The compound was tested against A549 (lung cancer) and HCT-116 cell lines using MTT assays. Results showed that derivatives similar to this compound demonstrated a wide range of anti-proliferative activities, with some derivatives showing IC50 values as low as 8.21 µM against A549 cells .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound towards EGFR (Epidermal Growth Factor Receptor), revealing its potential as an EGFR inhibitor with significant binding interactions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and stability in biological systems. The compound's structure allows for effective interaction with target proteins involved in key signaling pathways relevant to cancer biology.

Summary of Biological Activities

Activity TypeObservations
CytotoxicitySignificant inhibition of MCF-7 and HCT-116 cell growth
Apoptosis InductionIncreased BAX/Bcl-2 ratio indicating pro-apoptotic effects
Kinase InhibitionEffective CDK2 inhibition leading to cell cycle arrest
Molecular InteractionsStrong binding affinity towards EGFR and other kinases

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKNRQVCOSNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.